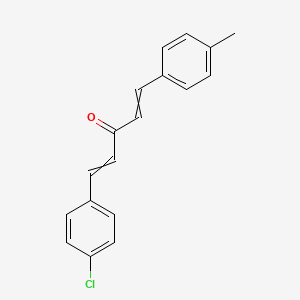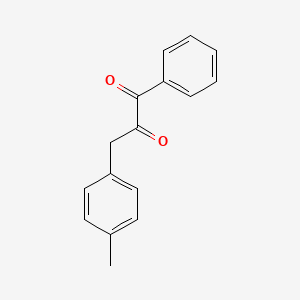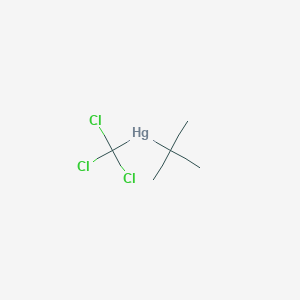![molecular formula C14H33N4O5P B14526490 1-hexyl-3-[(E)-(hexylhydrazinylidene)methyl]urea;phosphoric acid](/img/structure/B14526490.png)
1-hexyl-3-[(E)-(hexylhydrazinylidene)methyl]urea;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-3-[(E)-(hexylhydrazinylidene)methyl]urea;phosphoric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a urea derivative linked to a phosphoric acid moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hexyl-3-[(E)-(hexylhydrazinylidene)methyl]urea;phosphoric acid typically involves the reaction of hexylhydrazine with an appropriate urea derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-3-[(E)-(hexylhydrazinylidene)methyl]urea;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Hexyl-3-[(E)-(hexylhydrazinylidene)methyl]urea;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-hexyl-3-[(E)-(hexylhydrazinylidene)methyl]urea;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Hexyl-3-methylimidazolium hexafluorophosphate: This compound shares some structural similarities but differs in its ionic nature and applications.
Hexylhydrazine derivatives: These compounds have similar hydrazine moieties but differ in their overall structure and properties.
Uniqueness
1-Hexyl-3-[(E)-(hexylhydrazinylidene)methyl]urea;phosphoric acid stands out due to its unique combination of urea and phosphoric acid functionalities, which impart distinct chemical and biological properties. Its versatility in various applications makes it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C14H33N4O5P |
|---|---|
Molecular Weight |
368.41 g/mol |
IUPAC Name |
1-hexyl-3-[(E)-(hexylhydrazinylidene)methyl]urea;phosphoric acid |
InChI |
InChI=1S/C14H30N4O.H3O4P/c1-3-5-7-9-11-15-14(19)16-13-18-17-12-10-8-6-4-2;1-5(2,3)4/h13,17H,3-12H2,1-2H3,(H2,15,16,18,19);(H3,1,2,3,4) |
InChI Key |
NUESSTGJJOQLBE-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCNC(=O)N/C=N/NCCCCCC.OP(=O)(O)O |
Canonical SMILES |
CCCCCCNC(=O)NC=NNCCCCCC.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(Diethylamino)methyl]imino}-3-(4-ethoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14526446.png)








![1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-3-methyl-](/img/structure/B14526480.png)
